molecular formula C18H29N5O2 B2613557 1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea CAS No. 2034259-22-6

1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea

Cat. No.: B2613557
CAS No.: 2034259-22-6
M. Wt: 347.463
InChI Key: ZEBOUEUJFLTTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a synthetic small molecule of high interest in medicinal chemistry and early-stage pharmacological research. Its structure, featuring a tetrahydroquinazoline scaffold linked to a urea-substituted piperidine, suggests potential for targeted protein interaction. This compound is designed for investigative applications, and its core research value lies in its utility as a chemical probe for identifying and validating novel biological targets. Researchers can utilize this compound in high-throughput screening assays to uncover new therapeutic pathways or in binding studies to characterize its affinity for specific enzymes or receptors. The presence of the urea moiety and the tetrahydroquinazoline system, common in various bioactive molecules, may indicate potential mechanism-of-action studies related to kinase inhibition or modulation of other enzymatic activity crucial in cell signaling. This product is intended for use in controlled laboratory settings to advance the understanding of disease mechanisms and contribute to hit-to-lead optimization campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-13-20-16-6-4-3-5-15(16)17(21-13)23-10-7-14(8-11-23)22-18(24)19-9-12-25-2/h14H,3-12H2,1-2H3,(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBOUEUJFLTTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a compound that has garnered attention for its potential biological activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C15H22N4O2C_{15}H_{22}N_4O_2. Its structure features a urea group linked to a piperidine and a tetrahydroquinazoline moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as an agonist or antagonist for various G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate melanocortin receptors, which are involved in energy homeostasis and appetite regulation .
  • Calcium Signaling : It has been shown to influence intracellular calcium levels through GPCR pathways, impacting cellular responses such as neurotransmitter release .

1. Anti-obesity Effects

Studies have demonstrated that derivatives of this compound exhibit anti-obesity effects by acting on melanocortin receptors. In rodent models, it was found to reduce body weight without affecting erectile function, indicating a selective action on the melanocortin subtype-4 receptor .

2. Neuroprotective Properties

Preliminary research suggests that the compound may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.

Case Studies

Case Study 1: Melanocortin Receptor Agonism
In a study involving the administration of the compound in obese rodents, significant weight loss was observed alongside improvements in metabolic parameters. The mechanism was linked to enhanced signaling through the melanocortin receptor pathway .

Case Study 2: Neuroprotection in Cell Cultures
In vitro studies revealed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to modulate calcium signaling pathways, enhancing cell survival rates .

Data Tables

Activity Effect Mechanism
Anti-obesityWeight reductionMelanocortin receptor modulation
NeuroprotectionCell survival enhancementCalcium signaling modulation
Inflammation reductionDecreased cytokine levelsAntioxidant properties

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea)
  • Core Differences : Replaces tetrahydroquinazoline with a coumarin-acetyl group.
  • Key Features : Adamantane enhances lipophilicity; coumarin enables Förster resonance energy transfer (FRET) applications.
  • Inferred Properties : Higher logP due to adamantane, limiting solubility but improving membrane permeability .
Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea)
  • Core Differences : Uses a triazine-piperidine scaffold instead of tetrahydroquinazoline.
  • Key Features : Oxaadamantane improves metabolic stability; triazine facilitates hydrogen bonding.
  • Inferred Properties : Enhanced resistance to cytochrome P450 metabolism compared to the target compound .
ML192 (Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone)
  • Core Differences: Substitutes urea with a ketone and uses a thienopyrimidine-piperazine scaffold.
  • Key Features: Furan and thienopyrimidine enhance electron-rich interactions for GPR55 antagonism.
  • Inferred Properties: Improved selectivity for GPR55 but reduced solubility due to non-polar furan .

Substituent Effects on Urea Nitrogen

Methoxyethyl vs. Trifluoromethylphenyl
  • Target Compound : The 2-methoxyethyl group likely reduces logP (predicted ~2.5) compared to trifluoromethylphenyl derivatives (e.g., logP ~4.4 in ), enhancing solubility .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea : Demonstrates that methoxyethyl mitigates the hydrophobicity of trifluoromethyl groups, balancing solubility and target affinity .
Methoxyethyl vs. Adamantane
  • ACPU : Adamantane increases logP (~6.0), favoring blood-brain barrier penetration but complicating formulation .
  • Target Compound : Methoxyethyl likely positions it for peripheral targets with reduced CNS off-target effects.

Piperidine Substitutions

Compound Piperidine Substitution Functional Impact
Target Compound 2-Methyl-tetrahydroquinazolin-4-yl Rigid scaffold for target binding
Compound 11 () 2-Methylbutyryl Acyl group enhances metabolic lability
Compound 12 () Methanesulfonyl Sulfonyl group improves stability and acidity
Compound 13 () Butane-1-sulfonyl Longer alkyl chain increases lipophilicity

The tetrahydroquinazoline substitution in the target compound likely provides superior conformational restraint compared to acyl/sulfonyl groups, optimizing binding pocket interactions .

Core Heterocyclic Scaffolds

Compound Core Structure Pharmacological Relevance
Target Compound Tetrahydroquinazoline Potential kinase or sEH inhibition
ACPU () Coumarin-acetyl FRET-based enzyme activity detection
Compound 17 () Triazine-chloride DNA-binding or kinase inhibition
ML191 () Oxadiazolone GPR55 antagonism with high potency

The tetrahydroquinazoline core may offer unique π-π stacking or hydrogen-bonding interactions absent in coumarin or triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.